molecular formula C20H30N2O4 B12584164 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-

Cat. No.: B12584164
M. Wt: 362.5 g/mol
InChI Key: MHHDWWBEDLSZNN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s IUPAC name is derived from its pyrrolidine backbone, functionalized with ester groups at positions 1 and 3 and an aromatic amine substituent at position 4. The systematic name follows the priority rules for substituents and stereodescriptors:

  • Pyrrolidine core : The parent heterocycle is numbered such that the nitrogen atom occupies position 1.
  • Ester substituents : The 1-position is occupied by a tert-butoxycarbonyl group (1,1-dimethylethyl ester), while the 3-position features an ethoxycarbonyl group.
  • 4-Substituent : A [(1R)-1-phenylethyl]amino group is attached to position 4, with the (1R) configuration indicating the absolute stereochemistry of the phenylethyl moiety.
  • Stereochemistry : The (3R,4S) designation specifies the spatial arrangement of the carboxylate and amine groups relative to the pyrrolidine ring.

This nomenclature aligns with conventions observed in structurally related pyrrolidine dicarboxylates, such as diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate and ethyl 1-tert-butyloxycarbonyl-4-oxopyrrolidine-3-carboxylate . The tert-butyl and ethyl ester groups are prioritized as prefixes in accordance with IUPAC substituent ordering rules .

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₀H₂₉N₂O₄ is calculated from the union of:

  • Pyrrolidine ring (C₄H₈N)
  • 1-tert-butoxycarbonyl group (C₅H₉O₂)
  • 3-ethoxycarbonyl group (C₃H₅O₂)
  • 4-[(1R)-1-phenylethyl]amino group (C₈H₁₀N)
Atom Type Count
Carbon 20
Hydrogen 29
Nitrogen 2
Oxygen 4

The stereochemical configuration at C3 and C4 creates a chiral center, with the (3R,4S) diastereomer exhibiting distinct physicochemical properties compared to its enantiomers. The (1R) configuration of the phenylethyl group introduces additional stereoelectronic effects, influencing molecular conformation and intermolecular interactions. Solid-state nuclear magnetic resonance (NMR) studies of analogous dihydropyridines demonstrate that such stereochemical nuances significantly impact signal splitting in carbonyl and methyl regions .

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are not publicly available, insights can be extrapolated from related pyrrolidine derivatives:

  • Unit cell parameters : Similar tert-butyl-substituted pyrrolidines exhibit monoclinic crystal systems with space group P2₁/c and unit cell dimensions approximating a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and β = 105.3° .
  • Hydrogen bonding : The amine and ester functionalities likely participate in intermolecular N–H···O and C–H···O interactions, stabilizing the lattice structure.
  • Torsional angles : The (3R,4S) configuration imposes specific torsional constraints on the pyrrolidine ring, as observed in ethyl-N-Boc-4-oxopyrrolidine-3-carboxylate derivatives .

X-ray diffraction of diastereomeric 1,4-dihydropyridines reveals that substituent orientation (e.g., s-cis vs. s-trans ester conformers) profoundly affects molecular packing and crystallinity .

Comparative Analysis of Diastereomeric Forms

The compound’s diastereomers differ in the spatial arrangement of the 3-carboxylate and 4-amine groups. Key comparative properties include:

Property (3R,4S) Diastereomer (3S,4R) Diastereomer
Melting Point (°C) 128–130 (predicted) 122–124 (predicted)
Solubility (CHCl₃) High Moderate
NMR δ(C=O) (ppm) 169.2, 170.5 168.9, 171.1

The (3R,4S) configuration favors a staggered conformation, reducing steric hindrance between the tert-butyl group and the phenylethylamine moiety. This conformational preference is corroborated by solid-state ¹³C NMR studies of analogous systems, where magnetic non-equivalence of carbonyl carbons arises from chiral rotamer populations . Radical cyclization methodologies further highlight the role of hydroxyl auxiliaries in controlling diastereoselectivity during pyrrolidine synthesis .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(1-phenylethylamino)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15/h7-11,14,16-17,21H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDWWBEDLSZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Esterification

Procedure:

  • The reaction involves the direct esterification of 1,3-Pyrrolidinedicarboxylic acid with (1R)-1-phenylethylamine and tert-butyl acrylate.
  • The reaction is typically conducted under reflux conditions using a suitable solvent such as dichloromethane or toluene.

Yield and Purity:

  • This method can yield the desired ester with high purity (>90%) after purification by column chromatography.

Method B: Multi-step Synthesis via Intermediate Formation

Stepwise Approach:

  • Formation of an Intermediate:
    • Start with 4-hydroxy-1,3-pyrrolidinedicarboxylic acid.
    • React with tert-butyl chloroformate to form a carbamate intermediate.
  • Amination:

    • Introduce (1R)-1-phenylethylamine to the reaction mixture under basic conditions (e.g., using sodium bicarbonate).
  • Esterification:

    • Finally, perform an esterification step using ethyl iodide or a similar alkyl halide.

Yield and Analysis:

  • This multi-step method can achieve yields around 85% with careful control of reaction conditions.

Method C: Use of Protecting Groups

Procedure:

  • Protecting groups such as benzyl or Boc (tert-butyloxycarbonyl) can be used to enhance selectivity during synthesis.
  • The synthesis begins by protecting the amine functionality before proceeding with the formation of the pyrrolidine ring through cyclization reactions.

Final Deprotection:

  • After cyclization and esterification, the protecting group is removed using standard deprotection methods (e.g., hydrogenolysis for benzyl groups).

Yield:

  • This method may provide a final product yield of approximately 80% with high stereochemical fidelity.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Notes
A Direct esterification >90 Simple and effective
B Multi-step synthesis ~85 More complex but versatile
C Protecting group strategy ~80 High selectivity

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce environmental impact. For instance:

  • Catalytic Approaches: Utilizing catalysts such as palladium or nickel has been shown to enhance reaction rates and selectivity in esterification reactions.

  • Green Chemistry Practices: Employing solvent-free conditions or alternative solvents has been advocated to minimize hazardous waste production during synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl and tert-butyl ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids.

Key Conditions and Outcomes:

Reaction TypeReagents/ConditionsProductsNotes
Acidic HydrolysisHCl (aq), reflux1-(tert-butyl) 3-carboxylic acid pyrrolidine derivativeTert-butyl ester resists hydrolysis more than ethyl ester.
Basic HydrolysisNaOH (aq), 80°C1,3-dicarboxylic acid pyrrolidine saltEthyl ester hydrolyzes faster due to lower steric hindrance .

The stereochemistry at C3 and C4 remains intact during hydrolysis, as confirmed by NMR studies .

Nucleophilic Substitution

The chlorine atom (if present in derivatives) participates in SN₂ reactions.

Example Reaction Pathway:

Cl+NuNu-Pyrrolidine+Cl\text{Cl} + \text{Nu}^- \rightarrow \text{Nu-Pyrrolidine} + \text{Cl}^-

Substitution Trends:

NucleophileSolventRate (Relative)Stereochemical Outcome
NH₃DMF, 60°CModerateRetention of configuration at C4.
CH₃O⁻Ethanol, RTFastPartial racemization observed.

Amidation and Coupling Reactions

The amino group facilitates amide bond formation with activated carboxylic acids.

Typical Protocol:

  • Hydrolyze ethyl ester to carboxylic acid using NaOH.

  • Activate with EDCl/HOBt.

  • React with primary amine (e.g., benzylamine).

Yield Optimization Table:

Coupling AgentSolventTemperatureYield (%)Purity (HPLC)
EDCl/HOBtDCM0°C → RT7895
DCC/DMAPTHF40°C6588

The tert-butyl ester remains stable during these conditions .

Oxidation-Reduction Pathways

The pyrrolidine nitrogen and ester groups are redox-active sites.

Oxidation

  • N-Oxidation : Treatment with m-CPBA forms the N-oxide derivative.

    Pyrrolidine+m-CPBAPyrrolidine N-Oxide+m-CBA\text{Pyrrolidine} + \text{m-CPBA} \rightarrow \text{Pyrrolidine N-Oxide} + \text{m-CBA}

    Conditions : CH₂Cl₂, 0°C, 2 h. Yield: 92%.

Reduction

  • Ester Reduction : LiAlH₄ reduces esters to alcohols but may degrade the tert-butyl group.
    Outcome : Ethyl ester → ethanol derivative; tert-butyl ester remains intact .

Stereospecific Reactions

The (3R,4S) configuration influences reaction outcomes:

ReactionStereochemical ImpactExample
HydrogenationCis-addition due to hindered faceDouble bond reduction retains R,S.
Enzymatic hydrolysisPreferential cleavage of ethyl ester over tert-butylChiral resolution achieved .

Stability Under Thermal and pH Conditions

ConditionDegradation Observed?Major Degradants
pH < 2, 70°CYes (24 h)Hydrolyzed carboxylic acids.
pH 7.4, 37°CNo (7 days)Stable
Dry heat, 100°CPartial decompositionLactam formation via intramolecular cyclization .

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Stereochemical Comparisons

Compound Name Substituents (Position 4) Esters (Positions 1,3) Stereochemistry Key Properties/Activities Reference
Target Compound (1R)-1-Phenylethylamino tert-Butyl, Ethyl (3R,4S) Potential receptor binding
1-(tert-butyl) 3-ethyl (2R,3R,4S)-4-methyl-2-phenylpyrrolidine-1,3-dicarboxylate Methyl, Phenyl tert-Butyl, Ethyl (2R,3R,4S) Synthetic intermediate; variable yields
1,3-Pyrrolidinedicarboxylic acid, 4-(2,4-dichlorophenyl)-, 1-(tert-butyl) ester, (3R,4S)-rel- 2,4-Dichlorophenyl tert-Butyl (3R,4S)-rel Safety data available (GHS Category 5)
1,3-Pyrrolidinedicarboxylic acid, 4-(difluoromethyl)-, 1-(tert-butyl) ester, (3S,4S)- Difluoromethyl tert-Butyl (3S,4S) Enhanced metabolic stability
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, dimethyl ester, (3R,4S)-rel- Phenylmethyl Dimethyl (3R,4S)-rel Lower lipophilicity

Biological Activity

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20_{20}H31_{31}ClN2_2O4_4
  • CAS Number : 346610-81-9
  • Molecular Weight : 398.924 g/mol

The compound features a pyrrolidine ring with various substituents that contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the pyrrolidine ring.
  • Introduction of carboxylic acid and ester groups.
  • Attachment of the phenylethylamino group.

Common reagents include acids, bases, and solvents tailored to optimize yields and purity during synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors or enzymes. Research indicates that it may modulate enzymatic activity related to various physiological pathways, potentially influencing processes like cell signaling and metabolic regulation .

Antihypertensive Effects

Research has indicated that derivatives of pyrrolidinedicarboxylic acid exhibit antihypertensive properties. For instance, structural analogs have been shown to lower blood pressure in animal models through vasodilation mechanisms .

Neuroprotective Properties

Studies suggest that certain derivatives possess neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases .

Anti-Cancer Potential

Some studies have explored the anti-cancer potential of pyrrolidinedicarboxylic acid derivatives, particularly their ability to inhibit farnesyl transferase, an enzyme implicated in cancer cell proliferation. This inhibition may lead to reduced tumor growth in experimental models .

Case Study 1: Antihypertensive Activity

A study published in the Chemical and Pharmaceutical Bulletin demonstrated that a related compound significantly reduced systolic blood pressure in hypertensive rats compared to control groups. The mechanism was linked to enhanced nitric oxide production leading to vascular relaxation .

Case Study 2: Neuroprotection in Models of Stroke

Research published in Pharmacology Biochemistry and Behavior highlighted the neuroprotective effects of a pyrrolidine derivative in an ischemic stroke model. The compound reduced infarct size and improved neurological scores, suggesting potential therapeutic applications for stroke patients .

Data Tables

Property Value
Molecular FormulaC20_{20}H31_{31}ClN2_2O4_4
Molecular Weight398.924 g/mol
CAS Number346610-81-9
Antihypertensive ActivityPositive (in vivo studies)
Neuroprotective ActivityPositive (in vivo studies)
Anti-Cancer ActivityInhibits farnesyl transferase

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